molecular formula C17H28O2Se B14438476 1-Methoxy-2-(phenylselanyl)decan-3-OL CAS No. 74824-97-8

1-Methoxy-2-(phenylselanyl)decan-3-OL

Cat. No.: B14438476
CAS No.: 74824-97-8
M. Wt: 343.4 g/mol
InChI Key: VRHFRRHXBSNZJW-UHFFFAOYSA-N
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Description

1-Methoxy-2-(phenylselanyl)decan-3-OL is an organic compound that belongs to the class of alcohols It features a methoxy group, a phenylselanyl group, and a hydroxyl group attached to a decane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-2-(phenylselanyl)decan-3-OL typically involves the reaction of a decane derivative with phenylselenol and methanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The process may also include purification steps, such as distillation or chromatography, to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-2-(phenylselanyl)decan-3-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The phenylselanyl group can be reduced to a selenol group.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of selenols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

1-Methoxy-2-(phenylselanyl)decan-3-OL has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methoxy-2-(phenylselanyl)decan-3-OL involves its interaction with molecular targets and pathways within biological systems. The phenylselanyl group can interact with cellular components, leading to various biological effects. The hydroxyl and methoxy groups may also contribute to its activity by participating in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-2-(phenylthio)decan-3-OL: Similar structure but with a sulfur atom instead of selenium.

    1-Methoxy-2-(phenylselanyl)octan-3-OL: Shorter carbon chain.

    1-Methoxy-2-(phenylselanyl)decan-2-OL: Different position of the hydroxyl group.

Uniqueness

1-Methoxy-2-(phenylselanyl)decan-3-OL is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties compared to similar compounds with sulfur or different chain lengths.

Properties

CAS No.

74824-97-8

Molecular Formula

C17H28O2Se

Molecular Weight

343.4 g/mol

IUPAC Name

1-methoxy-2-phenylselanyldecan-3-ol

InChI

InChI=1S/C17H28O2Se/c1-3-4-5-6-10-13-16(18)17(14-19-2)20-15-11-8-7-9-12-15/h7-9,11-12,16-18H,3-6,10,13-14H2,1-2H3

InChI Key

VRHFRRHXBSNZJW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C(COC)[Se]C1=CC=CC=C1)O

Origin of Product

United States

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